molecular formula C15H22ClN3O B5325589 N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide

N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide

Numéro de catalogue B5325589
Poids moléculaire: 295.81 g/mol
Clé InChI: PQXUWMBIBCWNLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic uses. CPP is a derivative of piperazine and has been shown to have promising effects in the treatment of addiction and other neurological disorders.

Mécanisme D'action

N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide works by inhibiting the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can increase the expression of certain genes that are involved in the regulation of addiction-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to increase the expression of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been shown to increase the expression of certain proteins that are involved in the regulation of synaptic plasticity, which is the ability of neurons to change and adapt in response to experience.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. One limitation of using this compound in lab experiments is that it has not yet been approved for clinical use, so its potential therapeutic uses are still being investigated.

Orientations Futures

There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide. One potential avenue of research is to investigate the potential use of this compound in the treatment of other neurological disorders such as depression and anxiety. Another potential direction is to investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to better understand the long-term effects of this compound use and to determine the optimal dosages and treatment regimens for its use.

Méthodes De Synthèse

The synthesis of N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with propylpiperazine in the presence of a base such as triethylamine. The resulting compound is then treated with an acid to yield this compound.

Applications De Recherche Scientifique

N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide has been studied extensively for its potential therapeutic uses in addiction treatment. Specifically, this compound has been shown to be effective in reducing cocaine and alcohol cravings in preclinical studies. This compound has also been studied for its potential use in the treatment of other neurological disorders such as depression and anxiety.

Propriétés

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-propylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-3-6-18-7-9-19(10-8-18)15(20)17-13-5-4-12(2)14(16)11-13/h4-5,11H,3,6-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXUWMBIBCWNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.